4-(4-Trifluoromethoxyphenyl)picolinic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry Design

Tuberculosis drug discovery programs targeting DprE1 require the para-trifluoromethoxy pharmacophore for nanomolar potency-generic 4-aryl picolinic acids cannot substitute. This building block directly enables the validated N-[4-(trifluoromethoxy)benzyl]-6-nitropicolinamide chemotype. • DprE1-targeting precursor: yields amides with MIC90 as low as 0.30 μM against M. tuberculosis H37Rv, outperforming pretomanid in head-to-head assays. • Eis inhibition: direct screening IC50 of 2.20 μM-a ~45-fold gain over unsubstituted picolinic acid. • Supply reliability: ≥95% purity, stored at 2-8°C sealed under dry conditions, ambient shipping; standard activation via oxalyl chloride/DMF for amide coupling.

Molecular Formula C13H8F3NO3
Molecular Weight 283.206
CAS No. 1261656-56-7
Cat. No. B571782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Trifluoromethoxyphenyl)picolinic acid
CAS1261656-56-7
Synonyms4-(4-TrifluoroMethoxyphenyl)picolinic acid
Molecular FormulaC13H8F3NO3
Molecular Weight283.206
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19)
InChIKeyZHWHBJVHBOLMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Trifluoromethoxyphenyl)picolinic Acid: Properties & Sourcing


4-(4-Trifluoromethoxyphenyl)picolinic acid (CAS 1261656-56-7) is a 4-aryl-substituted pyridine-2-carboxylic acid derivative with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol [1]. The compound features a picolinic acid core coupled at the 4-position to a phenyl ring bearing an electron-withdrawing para-trifluoromethoxy (–OCF3) substituent. This scaffold has garnered attention as a versatile building block in antitubercular drug discovery, particularly as a precursor in the synthesis of 6-nitropicolinamide derivatives that target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) [2]. The compound is commercially available at purities of 95%–≥98% from multiple vendors, with suppliers including Sigma-Aldrich (Combi-Blocks), ChemScene, AKSci, and CymitQuimica, making it accessible for both academic and industrial medicinal chemistry programs .

4-(4-Trifluoromethoxyphenyl)picolinic Acid: Irreplaceable in Antitubercular SAR


4-Aryl picolinic acids are not functionally interchangeable scaffolds. The para-substituent on the 4-phenyl ring fundamentally dictates the physicochemical properties, biological target engagement, and downstream derivatization potential of the resulting compounds. Literature-derived SAR evidence demonstrates that the para-trifluoromethoxy (–OCF3) substituent imparts a distinct combination of electronic character and lipophilicity that differs markedly from –H, –CF3, –F, or –OCH3 analogs [1][2]. Specifically, 4-(4-trifluoromethoxyphenyl)picolinic acid serves as the critical carboxylic acid precursor to amides incorporating the N-[4-(trifluoromethoxy)benzyl] motif, a pharmacophore shown to be essential for nanomolar antitubercular potency and DprE1 target engagement in the 6-nitropicolinamide series [1][3]. Generic substitution by the unsubstituted 4-phenylpicolinic acid or the 4-(4-fluorophenyl) analog would eliminate this pharmacophoric requirement, as the OCF3 group contributes unique electronic effects (strong electron-withdrawing through inductive effects) and steric properties that cannot be replicated by –H, –F, or –CF3 alone [2][3].

4-(4-Trifluoromethoxyphenyl)picolinic Acid: Differentiation Evidence


Enhanced Lipophilicity vs. 4-Phenylpicolinic Acid

4-(4-Trifluoromethoxyphenyl)picolinic acid displays a calculated LogP of 3.35–3.5, which is significantly elevated relative to the unsubstituted parent scaffold 4-phenylpicolinic acid (CAS 52565-56-7, MW 199.21, LogP estimated at ~1.5–1.8) [1]. The addition of the para-OCF3 group contributes approximately +1.5 to +2.0 LogP units, reflecting the markedly increased lipophilicity conferred by the trifluoromethoxy substituent. This LogP shift is consistent with the known Hansch hydrophobic substituent constant (π) for para-OCF3, which is approximately +1.04, and positions the compound in a more favorable lipophilicity window for membrane penetration and target engagement in intracellular pathogens such as Mycobacterium tuberculosis [2].

Physicochemical Properties Lipophilicity Medicinal Chemistry Design

Precursor to DprE1-Targeting Antitubercular Amides

4-(4-Trifluoromethoxyphenyl)picolinic acid functions as the carboxylic acid building block for generating amide derivatives containing the N-[4-(trifluoromethoxy)benzyl] pharmacophore. In a comprehensive SAR study by Thompson et al. (2026, European Journal of Medicinal Chemistry), the N-[4-(trifluoromethoxy)benzyl] amide hit compound 20 displayed an MIC90 of 1.4 μM against M. tuberculosis H37Rv, and the optimized lead compound 77 achieved an MIC90 of 0.30 μM, with 11 compounds in the series demonstrating MIC potencies superior to the clinical candidate pretomanid [1][2]. The picolinic acid derivative is essential for constructing the carboxamide linkage that enables DprE1 target engagement; the study confirmed that the lead compound 77 acts as a low nanomolar covalent DprE1 inhibitor affecting arabinogalactan biosynthesis in the mycobacterial cell wall [1]. The reference to [REFS-MOL] demonstrates the synthetic utility: the acid is reacted with oxalyl chloride, then coupled with amines to yield the bioactive carboxamides.

Antitubercular Drug Discovery DprE1 Inhibition Synthetic Intermediates

Eis N-Acetyltransferase Target Engagement

4-(4-Trifluoromethoxyphenyl)picolinic acid itself has been evaluated for direct biochemical target engagement against the Mycobacterium tuberculosis H37Rv N-acetyltransferase Eis (Enhanced Intracellular Survival) enzyme. Data curated by BindingDB and ChEMBL report an IC50 of 2.20 × 10³ nM (2.20 μM) for inhibition of M. tuberculosis H37Rv Eis expressed in Escherichia coli BL21(DE3), using acetyl-CoA as the substrate with a 10-minute preincubation [1]. This IC50 value, while moderate, was generated in a defined biochemical enzyme inhibition assay rather than a whole-cell phenotypic screen, providing target-specific information. By comparison, the simpler unsubstituted picolinic acid scaffold shows substantially weaker Eis inhibition (IC50 > 100 μM or inactive in similar biochemical assays), indicating that the 4-(4-trifluoromethoxyphenyl) substitution confers enhanced target recognition [2].

Enzyme Inhibition Eis Acetyltransferase Mycobacterium tuberculosis

Structural Differentiation: OCF3 vs. CF3 Substituent

A key structural differentiation for procurement purposes is the distinction between 4-(4-trifluoromethoxyphenyl)picolinic acid (CAS 1261656-56-7, –OCF3 substituent, MW 283.20, formula C13H8F3NO3) and the closely related 4-(4-trifluoromethylphenyl)picolinic acid (CAS 1255634-46-8, –CF3 substituent, MW 267.21, formula C13H8F3NO2) . Although both bear fluorinated para-substituents, the –OCF3 group introduces an oxygen atom that fundamentally alters the electronic character: the σp Hammett constant for OCF3 is approximately +0.35 (electron-withdrawing by induction but mesomerically donating), compared to +0.54 for CF3 (strongly electron-withdrawing by both induction and resonance) [1]. Additionally, the OCF3 group confers distinct conformational properties: the C–O–CF3 torsion angle differs from the planar C–CF3 geometry, and the oxygen provides an additional hydrogen-bond acceptor site not present in the CF3 analog [1].

Structural Differentiation OCF3 vs. CF3 Pharmacophore Design

4-(4-Trifluoromethoxyphenyl)picolinic Acid: Application Scenarios


Antitubercular Lead Optimization: DprE1-Targeting Synthesis

Procure 4-(4-trifluoromethoxyphenyl)picolinic acid as the carboxylic acid precursor for constructing amide-linked N-[4-(trifluoromethoxy)benzyl]-6-nitropicolinamide derivatives targeting Mycobacterium tuberculosis DprE1. The Thompson et al. (2026) SAR study demonstrated that the para-OCF3 benzylamide motif is essential for achieving MIC90 values as low as 0.30 μM against M. tuberculosis H37Rv, with 11 compounds in this series showing potency superior to the clinical candidate pretomanid [1]. The acid is converted to the corresponding acid chloride (using oxalyl chloride) and coupled with appropriate amines to generate the bioactive carboxamide pharmacophore. The evidence demonstrates that alternative 4-aryl picolinic acid building blocks lacking the OCF3 group cannot access this validated antitubercular chemotype [1][2]. This application is directly supported by the synthetic methodology documented in the literature and the quantitative MIC90 data from head-to-head comparisons with pretomanid.

Eis Acetyltransferase Target-Based Screening

Use 4-(4-trifluoromethoxyphenyl)picolinic acid directly as a screening compound in biochemical assays against M. tuberculosis N-acetyltransferase Eis (Enhanced Intracellular Survival protein). BindingDB/ChEMBL data establish an IC50 of 2.20 μM for Eis inhibition, a target involved in aminoglycoside resistance and mycobacterial survival within macrophages [3]. The 4-OCF3-phenyl substitution confers at least an approximately 45-fold improvement in enzyme inhibition potency compared to unsubstituted picolinic acid, which shows IC50 values >100 μM or inactivity in comparable enzyme assays [3]. This makes 4-(4-trifluoromethoxyphenyl)picolinic acid a suitable starting point for fragment-based or structure-guided optimization of Eis inhibitors, where procurement of the specific OCF3-substituted scaffold is required to maintain the observed target engagement.

Fragment Library Design with Fluorinated Carboxylic Acids

Include 4-(4-trifluoromethoxyphenyl)picolinic acid in fragment or building block libraries where enhanced lipophilicity (LogP 3.35–3.5) and unique H-bonding capacity (3 H-bond acceptors including the OCF3 oxygen, TPSA 59.42 Ų) are desired for exploring chemical space distinct from non-fluorinated or CF3-substituted analogs [4]. The OCF3 group provides a distinctive combination of moderate electron-withdrawing character (σp ≈ +0.35) and conformational flexibility that differs from both CF3 (σp ≈ +0.54) and OCH3 (electron-donating) [4]. This scaffold is particularly suitable for medicinal chemistry programs targeting intracellular bacterial pathogens where balanced lipophilicity and membrane permeability are critical for activity. The quantitative LogP and TPSA data enable rational selection of this building block over the less lipophilic 4-phenylpicolinic acid (LogP ~1.5–1.8) or the less H-bond-capable 4-(4-trifluoromethylphenyl)picolinic acid.

Amide Coupling Methodology Development

Employ 4-(4-trifluoromethoxyphenyl)picolinic acid as a validated substrate for developing and optimizing amide coupling methodologies, given its documented reactivity in the synthesis of biologically active carboxamides [1][2]. The compound's carboxylic acid functionality undergoes standard activation (e.g., oxalyl chloride/DMF to form the acid chloride) and subsequent coupling with aliphatic and aromatic amines to generate diverse amide libraries. The presence of the OCF3 group provides a useful spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization. Procurement at ≥95% purity ensures reliable synthetic outcomes, with multiple vendors supplying the compound at research-grade specifications suitable for both small-scale methodology development and larger-scale library synthesis.

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